methyl 4-{[(2Z)-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate
Description
This compound is a benzofuran-derived ester featuring a conjugated keto-enol system, a morpholine-methyl substituent, and a para-substituted methyl benzoate group. The (2Z)-configuration of the benzylidene group may influence stereoselective interactions with biological targets .
Properties
IUPAC Name |
methyl 4-[(Z)-[6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-14-11-18(25)17(13-24-7-9-29-10-8-24)22-20(14)21(26)19(30-22)12-15-3-5-16(6-4-15)23(27)28-2/h3-6,11-12,25H,7-10,13H2,1-2H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPNQCRIYUVDKF-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2)CN4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2)CN4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[(2Z)-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate is a complex organic compound notable for its structural features, including a benzofuran core and a morpholine moiety. This article delves into its biological activity, synthesizing recent research findings and case studies to provide a comprehensive overview.
- Molecular Formula : C23H23NO6
- Molecular Weight : 409.4 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95%.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing various biological processes.
- Receptor Modulation : It can interact with cell surface receptors, modulating their activity and affecting signal transduction pathways.
- Gene Expression Alteration : The compound may influence the expression of genes related to cell growth, differentiation, and apoptosis .
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. For example:
| Cell Line | IC50 Value (µM) | Effectiveness |
|---|---|---|
| A549 | <0.01 | High |
| MDA-MB-435 | 0.229 | Significant |
| ACHN | 0.06 | Comparable to CA-4 |
| B16 | 0.17 | Moderate |
These results indicate that the compound exhibits potent anticancer properties, particularly against lung and melanoma cancer cell lines .
Antitubercular Activity
In silico studies have demonstrated potential antitubercular activity of benzofuran derivatives similar to methyl 4-{[(2Z)-6-hydroxy...]. The binding energies observed during molecular docking simulations suggest that these compounds could effectively inhibit tubulin polymerization, which is crucial for bacterial growth inhibition .
Case Studies
-
Study on Antiproliferative Activity :
- Researchers synthesized various benzofuran derivatives and evaluated their antiproliferative effects against multiple cancer cell lines.
- Methyl substitution at specific positions on the benzofuran ring significantly enhanced activity, with some derivatives showing up to four times greater potency compared to unsubstituted compounds .
- Molecular Docking Analysis :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Published Literature
a. Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate ()
- Core Structure : Triazine ring vs. benzofuran in the target compound.
- Bioactivity : Triazine derivatives are often used as herbicides or kinase inhibitors, whereas benzofurans are associated with anti-inflammatory or antimicrobial activity .
b. Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230, )
- Core Structure : Ethyl benzoate with pyridazine vs. methyl benzoate with benzofuran.
- Key Differences : The pyridazine group in I-6230 may improve binding to purinergic receptors, while the morpholine in the target compound could enhance solubility and blood-brain barrier penetration .
c. Methyl (2Z)-2-(2-fluoro-4-methoxy-benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Core Structure : Thiazolo-pyrimidine vs. benzofuran.
- Functional Groups : Both share a (2Z)-benzylidene-keto system, but ’s compound includes a thiazole ring, which may confer redox-modulating properties absent in the target compound .
Physicochemical and Bioactive Properties
Key Differentiators
- Morpholine Substituent : Unique to the target compound, this group improves aqueous solubility compared to the bromo () or thiazole () analogues. Morpholine also modulates pharmacokinetics by reducing plasma protein binding .
- Benzofuran Core: Unlike triazine or pyridazine derivatives, the benzofuran system may confer antioxidant activity via resonance stabilization of the enol radical .
- Z-Configuration : The (2Z)-benzylidene group may enhance binding to enzymes with hydrophobic active sites, such as cyclooxygenase-2 (COX-2), compared to E-isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
